Bicyclononadiene diepoxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclononadiene diepoxide can be synthesized through the epoxidation of bicyclononadiene. The process typically involves the use of peracids or other oxidizing agents to introduce the epoxide groups into the bicyclononadiene structure. One common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent under controlled conditions to achieve the desired diepoxide product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale epoxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Bicyclononadiene diepoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxide derivatives.
Reduction: Reduction reactions can convert the epoxide groups into hydroxyl groups, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert epoxides to diols.
Substitution: Nucleophiles such as amines and thiols can react with the epoxide rings under mild conditions.
Major Products Formed:
Diols: Formed through reduction reactions.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Bicyclononadiene diepoxide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a model compound for studying epoxide-related biological activities.
Mechanism of Action
The mechanism of action of bicyclononadiene diepoxide involves its ability to react with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity is primarily due to the strained nature of the epoxide rings, which makes them susceptible to nucleophilic attack. The compound can interact with proteins, DNA, and other cellular components, potentially affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Dicyclopentadiene diepoxide: Another diepoxide with similar structural features but different reactivity and applications.
4-Vinylcyclohexene diepoxide: Known for its hormone-like effects and use in ovarian research.
Properties
IUPAC Name |
4,9-dioxatetracyclo[5.4.0.03,5.08,10]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-4-2-8-9(11-8)5(4)3-7-6(1)10-7/h4-9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAKFFHPSIQGDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C(C2CC4C1O4)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951487 | |
Record name | Octahydro-1aH-indeno[1,2-b:5,6-b']bisoxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2886-89-7 | |
Record name | Octahydro-2H-indeno[1,2-b:5,6-b′]bisoxirene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2886-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indan, 1,2:5,6-diepoxyhexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydro-1aH-indeno[1,2-b:5,6-b']bisoxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2:5,6-Diepoxyhexahydroindan (mixture of isomers) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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